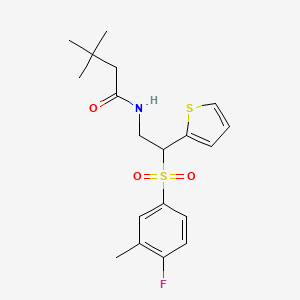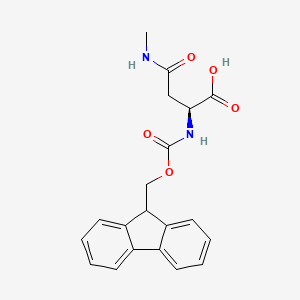
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to have a wide range of applications in scientific research, particularly in the field of drug discovery. In
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating its significance in organic syntheses (Kurosawa, Kan, & Fukuyama, 2003). Additionally, its utility extends to the synthesis of quinazoline derivatives, aiming to explore pharmacological and structure-activity relationships (Rahman et al., 2014).
Chemical Transformations
- The compound is also involved in versatile chemical transformations. It has been found effective in alkylation processes and protecting amine groups, offering a wide range of applications in chemical synthesis (Fukuyama, Jow, & Cheung, 1995). Its role in the cleavage of nitrobenzenesulfonyl group from aliphatic amines highlights its significance in specific chemical reactions (Zanoni & Stradiotto, 1991).
Antimalarial/Anticancer Activities
- Research has explored its potential in antimalarial and anticancer activities. For instance, studies have indicated that compounds like 4-methoxyphenyl 4-nitrobenzenesulfonate exhibit significant antimalarial properties, though their effectiveness against cancer cells varies (Betts et al., 2006). Additionally, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for bacterial biofilm inhibition and cytotoxicity, indicating their potential in antimicrobial and anticancer research (Abbasi et al., 2020).
Photophysical Properties
- The photophysical properties of compounds related to N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide have been studied, particularly in surface-enhanced Raman scattering (SERS). These studies contribute to the understanding of photochemical decomposition reactions, which is significant in the field of photophysics (Franzke & Wokaun, 1992).
Electrochemical Applications
- Electrochemical studies involving N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide derivatives have been conducted. These studies focus on the electrocatalytic activity and sensing capabilities of these compounds, which is important in the development of sensors and electrochemical analysis tools (Xue et al., 2014).
Molecular and Structural Studies
- The compound's derivatives have been subject to molecular and structural characterizations, offering insights into their potential applications in various fields, including drug design and material science (Murthy et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, potentially involving free radical reactions .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
Similar compounds have been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
Result of Action
Similar compounds have been shown to have strong electronic characteristics and meet the admet and drug-likeness requirements .
Action Environment
Similar compounds have been shown to be influenced by their environment, including the presence of other molecules and conditions such as temperature and ph .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAQAMNXXRBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
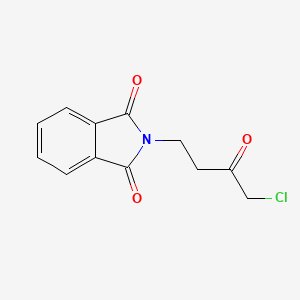
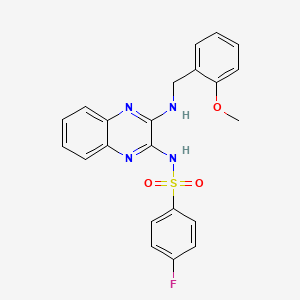
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
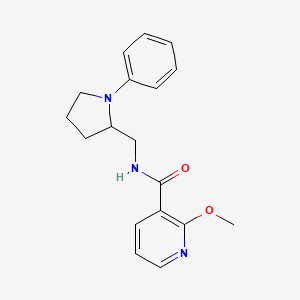
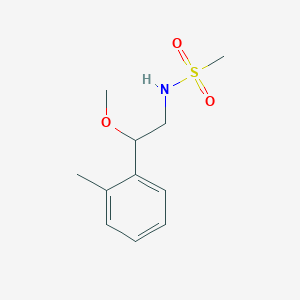
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
